REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-]=[N+]=[N-].[Na+].[N:13](CC)(CC)[CH2:14]C.Cl.Cl>O.CN1CCCC1=O>[C:14]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:1]=[O:8])#[N:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
15.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
45.8 mmol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
21.1 mmol
|
Type
|
reactant
|
Smiles
|
N(CC)(CC)CC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in the following manner
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 2.0 gms
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under argon
|
Type
|
ADDITION
|
Details
|
poured into 200 ml
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with successive ethyl acetate washes
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
CUSTOM
|
Details
|
was chromatographed through silica gel
|
Type
|
CUSTOM
|
Details
|
yielding 0.3 gms
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |